molecular formula C10H15N3O3 B1307785 6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanehydrazide CAS No. 81186-33-6

6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanehydrazide

Cat. No. B1307785
CAS RN: 81186-33-6
M. Wt: 225.24 g/mol
InChI Key: FYWVFGAAKATOHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanehydrazide is a chemical compound that has been widely studied in scientific research. It is a heterocyclic compound that contains a pyrrole ring and a hydrazide group. The compound has been found to have various biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.

Scientific Research Applications

Comprehensive Analysis of 6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanehydrazide

Synthesis of Glycan Probes: This compound can be used in the synthesis of glycan probes. The terminal carboxylic acid reacts with primary amine groups in the presence of activators like EDC or HATU to form a stable amide bond, which is essential in glycan probe synthesis .

Antibody-Drug Conjugate (ADC) Linker: It serves as a cleavable linker for the synthesis of antibody-drug conjugates (ADCs). ADCs are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer .

Bioconjugation in Drug Development: The compound’s reactive groups make it suitable for bioconjugation, a process where it can be attached to drugs or other molecules to target specific cells or tissues .

Material Science Research: Its properties may be utilized in material science research, particularly in developing new materials with specific thermal or chemical resistance characteristics .

Chemical Synthesis: It could be used as an intermediate in various chemical synthesis processes due to its reactive nature and stability under certain conditions .

Pharmaceutical Research: The compound might play a role in pharmaceutical research, potentially in the development of new drugs or drug delivery systems due to its structural properties .

Broadpharm - 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid ChemicalBook - N-[6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanoyl]-L-valyl-L-alanine Springer - Synthesis and Properties of 4-(2,5-Dihydro-2,5-dioxo-1 Sigma-Aldrich - 6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanehydrazide hydrochloride BLDpharm - 6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanehydrazide

properties

IUPAC Name

6-(2,5-dioxopyrrol-1-yl)hexanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O3/c11-12-8(14)4-2-1-3-7-13-9(15)5-6-10(13)16/h5-6H,1-4,7,11H2,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYWVFGAAKATOHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)CCCCCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20400225
Record name 6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanehydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20400225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

81186-33-6
Record name 6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanehydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20400225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanehydrazide
Reactant of Route 2
Reactant of Route 2
6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanehydrazide
Reactant of Route 3
Reactant of Route 3
6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanehydrazide
Reactant of Route 4
6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanehydrazide
Reactant of Route 5
6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanehydrazide
Reactant of Route 6
6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanehydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.